1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene
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Overview
Description
1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a chlorine atom, and a methyl group
Mechanism of Action
- Specifically, it removes color from normal skin surrounding areas affected by vitiligo, resulting in localized depigmentation .
- Hyperpigmented skin fades more rapidly than normal skin, and exposure to sunlight reduces the depigmenting effect .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, the presence of bromo and chloro substituents can influence the compound’s reactivity and its interactions with proteins and other enzymes .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to alterations in cell function. For instance, it may affect the phosphorylation status of key signaling molecules, thereby influencing downstream signaling events. Moreover, the compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, preventing the metabolism of other substrates. Additionally, the compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of different metabolites that may have distinct biological activities. Additionally, prolonged exposure to the compound can result in adaptive responses in cells, such as changes in enzyme expression or activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage, oxidative stress, and apoptosis. These effects highlight the importance of determining the appropriate dosage for therapeutic or experimental purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, leading to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can interact with other enzymes or cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also result in the production of metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters or ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. The compound’s subcellular localization can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce benzoic acid derivatives.
- Reduction reactions can result in the formation of benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(Benzyloxy)-2-chloro-3-methylbenzene: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(Benzyloxy)-6-bromo-2-methylbenzene: Lacks the chlorine atom, which can influence its chemical behavior.
1-(Benzyloxy)-6-bromo-2-chlorobenzene: Lacks the methyl group, potentially altering its steric and electronic properties.
Uniqueness: 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in diverse chemical reactions and interactions. The combination of these substituents with the benzyloxy and methyl groups provides a distinct set of properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-chloro-4-methyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFDTUGMGPTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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